molecular formula C17H25BrN2O B12477188 4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol

4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol

Cat. No.: B12477188
M. Wt: 353.3 g/mol
InChI Key: AEWLVDGIZRZXSP-UHFFFAOYSA-N
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Description

4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol is a compound that features a bromine atom, a cyclohexyl group, and a piperazine ring attached to a phenol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol typically involves a multi-step process. One common method includes the following steps:

    Piperazine Introduction: The attachment of a piperazine ring to the brominated phenol.

    Cyclohexyl Group Addition: The final step involves the addition of a cyclohexyl group to the piperazine ring.

The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: De-brominated phenol derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromine atom and phenol group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall effect .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(4-phenylpiperazin-1-yl)methyl]phenol
  • 4-Bromo-2-[(4-methylpiperazin-1-yl)methyl]phenol
  • 4-Bromo-2-[(4-ethylpiperazin-1-yl)methyl]phenol

Uniqueness

4-Bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol is unique due to the presence of the cyclohexyl group, which can influence its pharmacokinetic properties and receptor binding affinity. This makes it a valuable compound for specific applications where these properties are desired .

Properties

Molecular Formula

C17H25BrN2O

Molecular Weight

353.3 g/mol

IUPAC Name

4-bromo-2-[(4-cyclohexylpiperazin-1-yl)methyl]phenol

InChI

InChI=1S/C17H25BrN2O/c18-15-6-7-17(21)14(12-15)13-19-8-10-20(11-9-19)16-4-2-1-3-5-16/h6-7,12,16,21H,1-5,8-11,13H2

InChI Key

AEWLVDGIZRZXSP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CC3=C(C=CC(=C3)Br)O

Origin of Product

United States

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